molecular formula C26H17ClFN3O6 B14976904 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B14976904
M. Wt: 521.9 g/mol
InChI Key: UNZRQLRBRHUFFC-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a benzofuro[3,2-d]pyrimidine core, and a substituted acetamide group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical entities.

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide typically involves multi-step organic reactions The synthetic route may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the benzofuro[3,2-d]pyrimidine core through cyclization reactionsIndustrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the benzofuro[3,2-d]pyrimidine core could participate in hydrogen bonding and π-π interactions. These interactions may modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C26H17ClFN3O6

Molecular Weight

521.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C26H17ClFN3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32)

InChI Key

UNZRQLRBRHUFFC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)Cl)F

Origin of Product

United States

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